1-(Naphthalen-2-yl)-2-phenylethanone
Description
1-(Naphthalen-2-yl)-2-phenylethanone is a diaryl ketone featuring a naphthalene moiety at position 1 and a phenyl group at position 2 of the ethanone backbone. Its molecular formula is C₁₈H₁₄O, with an average molecular weight of 246.31 g/mol. The compound is synthesized via cross-dehydrogenative coupling (CDC) reactions, such as the metal-free method using PhI(OAc)₂ (PIDA) as an oxidant, yielding up to 75% under optimized conditions . Structural characterization by ¹H and ¹³C NMR confirms aromatic proton environments typical of naphthalene (δ 7.2–8.5 ppm) and phenyl groups (δ 7.3–7.6 ppm) . X-ray crystallography further validates its planar geometry, with bond lengths consistent with conjugated ketone systems .
Properties
CAS No. |
1762-15-8 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-phenylethanone |
InChI |
InChI=1S/C18H14O/c19-18(12-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2 |
InChI Key |
FKBYIMMMZSGHHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
Electron-Donating Groups (EDGs): Methoxy substituents (e.g., 1-(2-methoxyphenyl)-2-phenylethanone) enhance reactivity in CDC reactions by increasing electron density at the α-carbon, facilitating radical coupling (yield: 95%) . Hydroxy groups (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone) require protection (e.g., THP) during synthesis to prevent side reactions .
Electron-Withdrawing Groups (EWGs): Nitro and chloro substituents (e.g., 1-(4-chloro-3-nitrophenyl)-2-phenylethanone) reduce ketone electrophilicity, making the compound less reactive in nucleophilic additions .
Steric and Conformational Effects: Ether-linked derivatives like 2-(2-naphthyloxy)-1-phenylethanone exhibit reduced reactivity due to steric hindrance and delocalization of the ketone’s electrophilic center .
Key Insights:
- Muscarinic Antagonists: 1-[2-(2-(Diethylamino)ethoxy)phenyl]-2-phenylethanone demonstrates potent M3 receptor antagonism, attributed to its flexible ethoxy linker and aromatic stacking .
- Brominated Derivatives: Bromination at the α-position (e.g., 2-bromo-1-(1-methylpyrrol-2-yl)-2-phenylethanone) is regiospecific under CuBr₂ catalysis, enabling antiparasitic applications .
Physicochemical Properties
Table 3: Thermal and Spectral Data
Trends:
- Hydroxy Groups: Lower melting points (e.g., 75–76°C for 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone) compared to non-polar analogues due to hydrogen bonding .
- Methoxy Groups: Introduce rigidity, increasing melting points (e.g., 117–118°C for 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone) .
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